Fmoc-S-benzyl-D-cysteine

説明

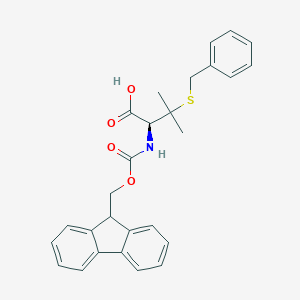

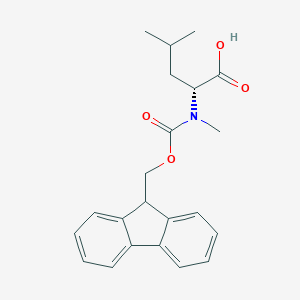

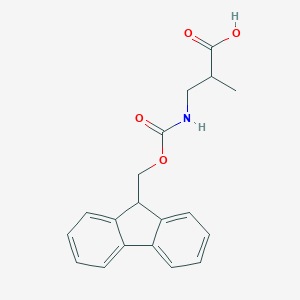

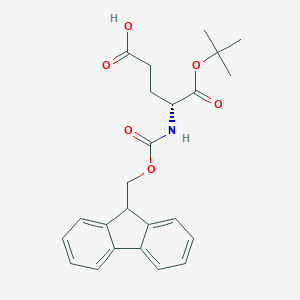

Fmoc-S-benzyl-D-cysteine is a chemical compound with the empirical formula C25H23NO4S . It is often used in peptide synthesis .

Synthesis Analysis

This compound is used in Fmoc-based peptide synthesis . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions . This makes it useful in solid-phase peptide synthesis, where the peptide chain is assembled on a solid support .Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethoxycarbonyl (Fmoc) group, a benzyl group, and a D-cysteine amino acid . The Fmoc group is attached to the amino group of the cysteine, and the benzyl group is attached to the sulfur atom of the cysteine .Chemical Reactions Analysis

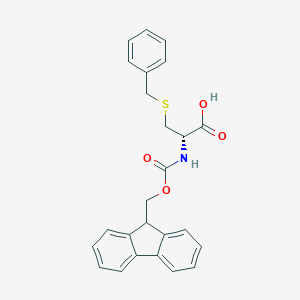

In peptide synthesis, the Fmoc group of this compound can be removed under basic conditions, allowing the amino group of the cysteine to react with the carboxyl group of another amino acid to form a peptide bond . The benzyl group can be removed under acidic conditions, freeing the sulfur atom of the cysteine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 433.5 g/mol . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .科学的研究の応用

Human Flavin-containing Monooxygenases

The significance of flavin-containing monooxygenases (FMOs) in drug metabolism is notable. FMOs are involved in the oxygenation of various chemicals and drugs, typically leading to their detoxification. This process generally converts substrates into harmless, more water-soluble forms that are easier to excrete. The lack of easy induction or inhibition of FMOs suggests a reduced potential for adverse drug interactions, indicating a pathway for safer drug design by incorporating FMO detoxication pathways into drug candidates (Cashman & Zhang, 2006).

Clinical and Nutritional Benefits of Cysteine-enriched Protein Supplements

Cysteine, as a conditionally essential sulfur amino acid, plays a critical role in metabolism and antioxidant defense, particularly in the synthesis of glutathione (GSH), a major intracellular antioxidant. Research indicates that cysteine supplementation, often through cysteine-rich proteins like whey or keratin, can enhance antioxidant status and improve health outcomes in stressed or critically ill patients by boosting GSH synthesis and fighting chronic inflammation (McPherson & Hardy, 2011).

Biochemistry and Clinical Role of Human Cystatin C

Cystatin C, a cysteine proteinase inhibitor, is highlighted for its diagnostic value in assessing kidney function, illustrating the complex interplay between cysteine-related enzymes and human health. The review of cystatin C underscores its role in various bodily functions, including its impact on disease states and potential as a biomarker for renal dysfunction (Mussap & Plebani, 2004).

Chemical Behavior of Cysteine in Organic Synthesis

The versatility of cysteine in organic synthesis is underlined by its reactivity and utility in selective chemical modifications of proteins, showcasing its importance in both chemical and biological innovations. This review demonstrates cysteine's pivotal role in various organic reactions, including its potential in sensor preparation and the synthesis of fluorescent probes for sensitive detection, suggesting broad applications in chemistry and biology (Darroudi & Mohammadi Ziarani, 2021).

N-acetylcysteine (NAC) in Clinical Practice

The multifaceted roles of N-acetylcysteine (NAC), especially in the management of cystic fibrosis (CF), highlight the therapeutic potential of cysteine derivatives. NAC's antioxidant activity is crucial for modulating inflammation and restoring redox balance in CF airways, indicating its broader applicability in treating diseases characterized by oxidative stress and inflammation (Guerini et al., 2022).

作用機序

Target of Action

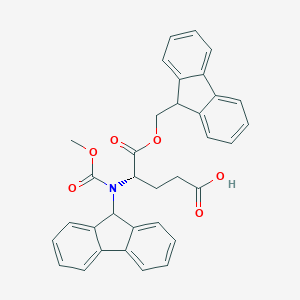

Fmoc-S-benzyl-D-cysteine is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides. The compound acts as a protecting group for the amino acid cysteine during the synthesis process .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound serves as a temporary protecting group for the amino group of an activated incoming amino acid during peptide synthesis . This allows for the selective formation of peptide bonds without unwanted side reactions. The benzyl group in the compound provides protection for the thiol group of cysteine .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds by protecting sensitive amino acids during the synthesis process . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .

Pharmacokinetics

The stability of the fmoc group under specific conditions (eg, resistance to trifluoroacetic acid and hydrogen bromide/acetic acid) is crucial for its role in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with the desired sequence and structure. The compound allows for the efficient and selective formation of peptide bonds, contributing to the synthesis of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH and other environmental factors can significantly impact the compound’s action, efficacy, and stability during peptide synthesis.

将来の方向性

The use of Fmoc-S-benzyl-D-cysteine and other Fmoc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation. For example, new protecting groups could be developed that offer better performance or that can be removed under milder conditions . Additionally, new methods could be developed for the synthesis of this compound and other Fmoc-protected amino acids .

生化学分析

Biochemical Properties

The role of Fmoc-S-benzyl-D-cysteine in biochemical reactions primarily involves the formation of peptide bonds, a process that is fundamental to the synthesis of proteins . The Fmoc group in this compound acts as a temporary protecting group for the amino group of the incoming amino acid during peptide synthesis

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a protective group that can be readily removed under basic conditions, allowing for the coupling of amino acids to form peptides . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available in the literature.

特性

IUPAC Name |

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYVGAAQGLAMD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544407 | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252049-18-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。